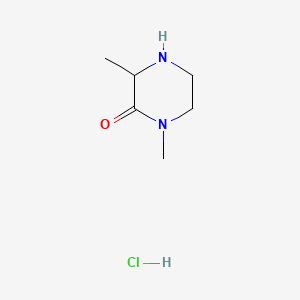

1,3-Dimethylpiperazin-2-one hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYFFGWXUDPLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219425-22-5 | |

| Record name | 1,3-dimethylpiperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethylpiperazin 2 One Hydrochloride

Established Chemical Synthesis Routes

The conventional synthesis of 1,3-Dimethylpiperazin-2-one (B3090803) hydrochloride typically involves a multi-step process that begins with the formation of the core piperazin-2-one (B30754) ring system, followed by methylation at the nitrogen positions.

Cyclization Reactions in the Formation of the Piperazin-2-one Ring System

The construction of the piperazin-2-one ring is a critical step, and various cyclization strategies have been developed to achieve this heterocyclic core. A common and effective method involves the intramolecular cyclization of an N-substituted aminoethyl amide derivative. For instance, the reaction of a primary amine with 2-chloroacetyl chloride produces a chloroderivative that can undergo a 6-exo-tet cyclization to form the piperazin-2-one ring. rsc.org This strategy is versatile, allowing for the introduction of substituents on the nitrogen atom prior to ring closure.

Another significant approach is the reductive cyclization of specifically designed precursors. One such method utilizes the catalytic reductive cyclization of dioximes, which are synthesized from primary amines and nitrosoalkene synthons. nih.gov This process involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield the piperazine (B1678402) ring. nih.gov The key stages of this mechanism include the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently hydrogenated to the final piperazine product. nih.gov

Palladium-catalyzed cyclizations also represent a powerful tool for forming the piperazin-2-one ring. nih.gov These methods often involve intramolecular hydroamination reactions, providing a modular synthesis route to substituted piperazinones. rsc.org For example, a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine can be used to produce a variety of N-substituted piperazinones. researchgate.net

A one-pot synthesis approach has also been developed, combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-substituted piperazin-2-ones from simple aldehydes and 1,2-ethylenediamines. acs.org

Table 1: Selected Cyclization Strategies for Piperazin-2-one Ring Formation

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|---|

| Primary amine, 2-chloroacetyl chloride | Base | 6-exo-tet cyclization | Substituted piperazin-2-one | rsc.org |

| Primary amine, nitrosoalkenes | Pd/C or Ra-Ni, H₂ | Reductive cyclization of dioximes | Substituted piperazine | nih.gov |

| 2-Chloro-N-(2-oxoalkyl)acetamide, primary amine | Reducing agent | Tandem reductive coupling/SN2-cyclization | N-substituted piperazin-2-one | researchgate.net |

| Aldehyde, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamine | Quinine-derived urea (B33335), Cumyl hydroperoxide | One-pot Knoevenagel/epoxidation/DROC | 3-substituted piperazin-2-one | acs.org |

Alkylation Strategies for N-Methylation of Piperazine Derivatives

Once the piperazin-2-one ring is formed, N-methylation is required to produce 1,3-Dimethylpiperazin-2-one. Standard N-alkylation methods are commonly employed. One of the most direct methods is nucleophilic substitution using an alkylating agent such as methyl iodide or dimethyl sulfate. google.com The reaction of a piperazine derivative with an alkyl halide is a frequently used method for synthesizing N-alkyl piperazines. mdpi.com To achieve selective mono-alkylation, strategies such as using a monopiperazinium salt have been developed, which yields N-monoalkylated piperazine in high yields, largely free of dialkylated byproducts. google.com

An alternative and widely used strategy is reductive amination. mdpi.com This typically involves reacting the piperazine nitrogen with an aldehyde, such as formaldehyde (B43269), in the presence of a reducing agent. For instance, the reductive amination of a secondary amine with formaldehyde can furnish the N-methylated product. nih.gov This method is advantageous due to its mild conditions and high selectivity.

For the synthesis of 1,3-dimethylpiperazin-2-one, a stepwise alkylation might be necessary. If starting from piperazin-2-one, the N1 position can be methylated first, followed by methylation of the N3 position, or vice versa, often requiring protecting group strategies to ensure regioselectivity. The synthesis of 1,4-dimethylpiperazine (B91421), a related compound, can be achieved through various routes, including the reaction of piperazine with methanol (B129727) over specific catalysts or through byproducts of other methylation reactions. google.com

Table 2: Common N-Alkylation Methods for Piperazine Derivatives

| Method | Alkylating Agent | Reducing Agent/Catalyst | Key Features | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides (e.g., methyl iodide), alkyl sulfonates | Base (e.g., K₂CO₃) | Direct method; risk of over-alkylation. | mdpi.com, researchgate.net, google.com |

| Reductive Amination | Aldehydes (e.g., formaldehyde), ketones | NaBH(OAc)₃, H₂/Pd/C | High selectivity; mild conditions. | mdpi.com, nih.gov |

| Metalation-Alkylation | n-Butyllithium, then alkyl halide | N/A | Allows for selective, sequential alkylation. | organic-chemistry.org |

Industrial Production Methods and Process Optimization for 1,3-Dimethylpiperazin-2-one

While specific industrial methods for 1,3-Dimethylpiperazin-2-one are not extensively detailed in the public domain, process optimization can be inferred from the large-scale synthesis of related piperazine and piperazinone derivatives. Industrial production typically prioritizes cost-effectiveness, safety, high yield, and purity.

For the cyclization step, a one-pot reaction is highly desirable as it reduces operational complexity and cost. The synthesis of 1-(2,3-dichlorophenyl) piperazine hydrochloride, for example, is achieved on a large scale by reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethyl) amine hydrochloride at elevated temperatures (120-220 °C). google.com The product is then isolated via crystallization and refined to high purity. google.com A similar approach could be adapted for a substituted ethylenediamine (B42938) and a suitable cyclizing agent to produce the piperazin-2-one core.

A patented method for producing piperazine derivatives involves reacting an ester of formula R¹-CO-COOR⁶ with a substituted ethylenediamine to yield a 3,4-dehydropiperazine-2-one intermediate. google.com This intermediate is then reduced to the final piperazine product. For a compound like 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, the process involves reacting N-methyl ethylenediamine with methyl benzoylformate in toluene, followed by heating, extraction, and crystallization, achieving yields around 70% on a kilogram scale. google.com This demonstrates a viable industrial pathway involving cyclocondensation followed by reduction.

Process optimization would focus on catalyst selection, reaction conditions (temperature, pressure, time), and purification methods. For instance, the synthesis of 1,4-dimethylpiperazine has been optimized using a copper-based catalyst with rare earth elements, which offers high activity and selectivity under relatively mild conditions, reducing equipment corrosion and environmental impact. google.com Such catalytic systems could potentially be adapted for the reductive amination steps in the synthesis of 1,3-Dimethylpiperazin-2-one.

Enantioselective Synthesis Approaches to Chiral 1,3-Dimethylpiperazin-2-one Hydrochloride

The development of enantioselective methods is crucial for producing specific stereoisomers of 1,3-Dimethylpiperazin-2-one, which is important in pharmaceutical applications. These methods primarily rely on the use of chiral auxiliaries or asymmetric catalysis.

Application of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org, york.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered. york.ac.uk This strategy has been successfully applied to the synthesis of chiral piperazin-2-ones.

A common approach involves using a chiral amine as the starting material, which acts as the auxiliary. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org The auxiliary is condensed with N-Boc glycine, and subsequent reduction and cyclization steps lead to a protected 2-oxopiperazine intermediate with high diastereoselectivity. rsc.org Similarly, lactams derived from (R)-(−)-phenylglycinol can undergo diastereoselective alkylation to prepare optically active 2,6-disubstituted piperazines. researchgate.net

Oxazolidinones, popularized by David A. Evans, are another class of powerful chiral auxiliaries used in asymmetric aldol (B89426) and alkylation reactions. wikipedia.org, researchgate.net These auxiliaries can be employed to set the stereochemistry of substituents on the piperazin-2-one ring before its formation. Other notable auxiliaries include camphorsultam and pseudoephedrine, which provide excellent stereocontrol in various transformations. wikipedia.org The choice of auxiliary is critical as it must be readily available, easy to attach and remove, and provide high levels of asymmetric induction. york.ac.uk, researchgate.net

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis of Piperazine Scaffolds

| Chiral Auxiliary | Type of Reaction Controlled | Key Feature(s) | Reference(s) |

|---|---|---|---|

| (R)-(−)-Phenylglycinol | Diastereoselective alkylation/cyclization | Used to prepare optically active 2-substituted and 2,6-disubstituted piperazines. | rsc.org, researchgate.net |

| Oxazolidinones (Evans Auxiliaries) | Asymmetric alkylation, aldol reactions | High levels of diastereoselection; widely applicable in natural product synthesis. | wikipedia.org, researchgate.net |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric alkylation, Michael additions | Provides high diastereoselectivity, often superior to oxazolidinones in specific cases. | wikipedia.org |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Diastereoselective cyclization | Used to control the stereochemistry in the synthesis of cis- and trans-disubstituted piperazines. | rsc.org |

| (1R,2R)-N-acyl-1,2-diaminocyclohexane derivatives | Enantioselective acylation | Used as chiral acylating agents for the desymmetrization of centrosymmetric piperazines. | psu.edu |

Catalytic Asymmetric Synthesis Utilizing Piperazine Precursors

Catalytic asymmetric synthesis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. nih.gov This field has seen significant advances, particularly in the use of transition metal catalysts.

Palladium-catalyzed reactions are prominent in the enantioselective synthesis of piperazin-2-ones. nih.gov, nih.gov A notable example is the asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.gov, nih.gov This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are valuable precursors to chiral piperazines. nih.gov, nih.gov The catalysts are typically derived from palladium sources like Pd₂(pmdba)₃ and chiral ligands such as electron-deficient PHOX ligands. nih.gov

Another powerful technique is the asymmetric hydrogenation of unsaturated piperazin-2-one precursors. acs.org Catalysts based on iridium or ruthenium are effective for the hydrogenation of 2-aryl-5,6-dihydropyrazine derivatives, yielding chiral piperazin-2-ones with high stereoselectivity. acs.org, researchgate.net

One-pot catalytic approaches have also been developed. A sequence involving a quinine-derived urea catalyst for a Knoevenagel reaction and asymmetric epoxidation, followed by a domino ring-opening cyclization, provides direct access to enantioenriched 3-substituted piperazin-2-ones with up to 99% enantiomeric excess (ee). acs.org Chiral piperazines themselves can also act as catalysts; for instance, (2S,5S)-2,5-dialkyl substituted piperazines have been shown to catalyze the enantioselective addition of dialkylzincs to aldehydes with high efficiency. rsc.org

Table 4: Catalytic Asymmetric Methods for Piperazin-2-one Synthesis

| Catalytic System | Reaction Type | Substrate | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Pd₂(pmdba)₃ / PHOX ligand | Asymmetric allylic alkylation | N-protected piperazin-2-ones | Enantioenriched α-tertiary piperazin-2-ones in good yields and enantioselectivities. | nih.gov |

| Ir- or Ru-based catalysts | Asymmetric hydrogenation | Unsaturated piperazin-2-ones (e.g., dihydropyrazines) | Chiral piperazin-2-ones with high stereoselectivity. | acs.org, researchgate.net |

| Quinine-derived urea | One-pot Knoevenagel/epoxidation/cyclization | Aldehydes, 1,2-ethylenediamines | 3-Aryl/alkyl piperazin-2-ones in high yields and up to 99% ee. | acs.org |

| Chiral piperazine-dilithium salt | Enantioselective alkylation | Dialkylzincs, aryl aldehydes | Chiral secondary alcohols in up to 96% ee; demonstrates piperazines as catalysts. | rsc.org |

Chiral Resolution Techniques for Enantiomeric Separation

The synthesis of 1,3-Dimethylpiperazin-2-one typically results in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers is crucial for pharmacological studies and applications, as different enantiomers can exhibit distinct biological activities. nih.gov Chiral resolution is a widely employed technique to separate racemic mixtures into their individual enantiomers. nih.gov

One of the most common and well-established methods for chiral resolution is diastereomeric salt formation . nih.gov This technique involves reacting the racemic base, in this case, 1,3-Dimethylpiperazin-2-one, with a chiral resolving agent, which is a chiral acid. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility. nih.govnih.gov This difference in solubility allows for their separation by fractional crystallization.

The selection of an appropriate chiral resolving agent is critical for successful separation. Common chiral acids used for the resolution of basic compounds include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. The efficiency of the resolution depends on the specific interaction between the racemic compound and the resolving agent, leading to a significant difference in the crystal lattice energies of the resulting diastereomeric salts.

The general process of chiral resolution by diastereomeric salt formation can be outlined as follows:

Salt Formation: The racemic 1,3-Dimethylpiperazin-2-one is treated with an enantiomerically pure chiral acid in a suitable solvent.

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration.

Liberation of the Enantiomer: The pure diastereomer is then treated with a base to neutralize the chiral acid and liberate the free, enantiomerically pure 1,3-Dimethylpiperazin-2-one.

Hydrochloride Salt Formation: Finally, the enantiomerically pure base is treated with hydrochloric acid to yield the desired this compound.

The choice of solvent plays a crucial role in the success of fractional crystallization. A systematic screening of various solvents is often necessary to identify the optimal conditions for selective crystallization.

Table 1: Potential Chiral Resolving Agents for 1,3-Dimethylpiperazin-2-one

| Resolving Agent | Chemical Class | Rationale for Use |

| L-(+)-Tartaric Acid | Dicarboxylic Acid | Widely used and commercially available chiral acid, known to form crystalline salts with amines. nih.gov |

| D-(-)-Tartaric Acid | Dicarboxylic Acid | Provides the opposite enantiomer of the target compound compared to L-(+)-tartaric acid. nih.gov |

| (R)-(-)-Mandelic Acid | α-Hydroxy Acid | Effective resolving agent for a variety of amines due to its aromatic ring and hydroxyl group which can participate in hydrogen bonding. |

| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | The enantiomer of (R)-(-)-mandelic acid, used to resolve the other enantiomer of the racemic mixture. |

| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | A strong chiral acid that often forms well-defined crystalline salts with amines. |

Another potential technique for enantiomeric separation is chiral chromatography . This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemate, leading to their separation. While often used for analytical purposes, preparative chiral chromatography can be employed for the isolation of larger quantities of pure enantiomers.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in pharmaceutical synthesis is of increasing importance to minimize environmental impact and enhance safety. nih.gov For the synthesis of this compound, several green chemistry strategies can be envisioned.

Catalytic Asymmetric Synthesis: A highly desirable green approach is the direct synthesis of the desired enantiomer, which avoids the need for chiral resolution and the generation of the unwanted enantiomer as waste. nih.gov Catalytic asymmetric synthesis, using a small amount of a chiral catalyst, can achieve this goal. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrazin-2-ol derivative, using a chiral metal catalyst (e.g., Palladium-based) could potentially yield enantiomerically enriched 1,3-disubstituted piperazin-2-ones. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation has been reported for the synthesis of chiral piperazin-2-ones. nih.gov

Use of Greener Solvents: The choice of solvent is a key consideration in green chemistry. nih.gov Traditional syntheses often employ volatile organic compounds (VOCs) that are harmful to the environment and human health. Replacing these with greener alternatives such as water, ethanol, or supercritical fluids can significantly improve the environmental profile of the synthesis. For the synthesis of piperazine derivatives, water has been explored as a solvent in some reactions. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions are inherently more atom-economical than stoichiometric reactions. For the synthesis of 1,3-Dimethylpiperazin-2-one, a convergent synthesis strategy, where different fragments of the molecule are synthesized separately and then combined, can be more atom-economical than a linear synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The exploration of catalytic systems that operate under mild conditions is a key aspect of green chemistry. Microwave-assisted synthesis is another technique that can enhance reaction rates and reduce energy usage. nih.gov

Renewable Feedstocks: While the direct synthesis of 1,3-Dimethylpiperazin-2-one from renewable feedstocks may be challenging, the use of starting materials derived from biomass can contribute to a more sustainable process. For example, some amino acids, which are readily available from renewable sources, can serve as chiral precursors for the synthesis of piperazine derivatives. nih.gov

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Prevention (Waste Reduction) | Catalytic asymmetric synthesis instead of chiral resolution. | Reduces the generation of the unwanted enantiomer as waste. |

| Atom Economy | Use of catalytic cyclization reactions. | Maximizes the incorporation of starting material atoms into the product. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. | Improves safety and reduces environmental pollution. |

| Designing Safer Chemicals | The final product itself is the target, but intermediates should be designed to be less toxic. | Reduces handling risks during synthesis. |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with water or bio-based solvents. nih.gov | Reduces environmental impact and health hazards. |

| Design for Energy Efficiency | Use of catalysts that operate at ambient temperature and pressure; microwave-assisted synthesis. nih.gov | Reduces energy consumption and greenhouse gas emissions. |

| Use of Renewable Feedstocks | Utilization of starting materials derived from biomass, such as amino acids. nih.gov | Reduces reliance on fossil fuels. |

| Reduce Derivatives | Avoidance of protecting groups where possible. | Simplifies the synthetic route and reduces waste. |

| Catalysis | Use of chiral catalysts for asymmetric synthesis and other catalytic transformations. nih.gov | Increases reaction efficiency and selectivity, and reduces waste. |

Chemical Reactivity and Transformation Studies of 1,3 Dimethylpiperazin 2 One Hydrochloride

Oxidation Reactions of the Piperazin-2-one (B30754) Moiety

The piperazin-2-one structure contains nitrogen atoms and adjacent carbon-hydrogen bonds that are susceptible to oxidation. The oxidation of cyclic amines, including piperazine (B1678402) and its derivatives, is a significant area of study, often involving free-radical mechanisms catalyzed by metal ions like iron or copper. researchgate.net For the 1,3-dimethylpiperazin-2-one (B3090803) moiety, oxidation can occur at several positions.

The tertiary amine at the N4 position is a potential site for oxidation, which can lead to the formation of an N-oxide. More commonly, oxidation occurs at the carbon atoms alpha to the nitrogen atoms. osti.gov In processes like ozonation, oxidation of piperazine and morpholine (B109124) can proceed through the formation of C-centered radicals following an initial attack by ozone or hydroxyl radicals. researchgate.net For N-alkylated cyclic amines, such as N-methylpyrrolidine, aerobic oxidation catalyzed by agents like ceria-supported nanogold can effectively convert the amine to the corresponding lactam. osti.gov In the case of 1,3-dimethylpiperazin-2-one, which already contains a lactam function, further oxidation could potentially target the C-H bonds at positions C5 and C6, adjacent to the N4 nitrogen, potentially leading to ring-opening or the formation of additional carbonyl groups. The presence of the electron-withdrawing lactam carbonyl group may influence the regioselectivity of the oxidation compared to simple piperazines.

Reduction Reactions Leading to Modified Piperazine Derivatives

The most significant reduction reaction for the 1,3-dimethylpiperazin-2-one core involves the transformation of the lactam (amide) carbonyl group. The reduction of amides and lactams is a fundamental transformation in organic synthesis, typically yielding the corresponding amine. Strong reducing agents are generally required for this conversion.

Common reagents for the reduction of lactams like 2-piperidone (B129406) (δ-valerolactam) to the corresponding cyclic amine (piperidine) include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes such as BH₃-THF. sciencemadness.org Applying this to 1,3-dimethylpiperazin-2-one hydrochloride, the reduction would target the C2-carbonyl group. This reaction would convert the piperazin-2-one ring into a fully reduced 1,3-dimethylpiperazine (B1355154) ring system. This transformation is crucial for accessing a different class of piperazine derivatives from the same precursor, converting the planar amide center into a stereogenic tetrahedral carbon.

Table 1: General Conditions for Lactam Reduction

| Reducing Agent | Typical Solvent | Comments |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | A powerful, non-selective reducing agent for polar double bonds. sciencemadness.org |

| Borane-Tetrahydrofuran (BH₃-THF) | Tetrahydrofuran (THF) | A more selective reducing agent compared to LiAlH₄. sciencemadness.org |

This reduction fundamentally alters the geometry and basicity of the heterocyclic ring, providing a pathway to saturated piperazine derivatives which are common scaffolds in medicinal chemistry.

Nucleophilic Substitution Reactions Involving this compound

The piperazin-2-one structure possesses nucleophilic centers, primarily the nitrogen atoms. The N4 nitrogen, being a tertiary amine, is the most prominent nucleophilic site in the 1,3-dimethylpiperazin-2-one molecule. It can readily participate in nucleophilic substitution reactions, such as alkylation with alkyl halides. ambeed.comwikipedia.org The N1 nitrogen, being part of a urea-like amide structure, is significantly less nucleophilic due to the resonance delocalization of its lone pair with the adjacent carbonyl group. However, under strongly basic conditions that allow for deprotonation, even urea (B33335) nitrogens can act as potent nucleophiles. semanticscholar.orgresearchgate.net

The nucleophilic character of the piperazine nitrogen is widely exploited in synthesis. For example, piperazine derivatives are commonly used to displace leaving groups in SNAr (nucleophilic aromatic substitution) reactions or in alkylations to build more complex molecules. mdpi.com A planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines involves the reaction of (R)- and (S)-1,3-dimethylpiperazines as nucleophiles with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, demonstrating the effective nucleophilicity of this scaffold. researchgate.net While the starting material is the reduced form, the reactivity principle of the exocyclic nitrogen remains relevant.

Conversely, the carbonyl carbon (C2) of the lactam is electrophilic and can be attacked by external nucleophiles. This reactivity is characteristic of amides and can lead to ring-opening via acyl substitution, particularly under hydrolytic (acidic or basic) conditions.

Derivatization Strategies and Functionalization of this compound

The reactive sites on the 1,3-dimethylpiperazin-2-one scaffold allow for various derivatization strategies, making it a useful building block for creating molecules with specific functions.

Conjugation Chemistry for Molecular Probes and Labeling

The nucleophilic N4 nitrogen of the piperazine ring is an ideal handle for conjugation to other molecular entities. mdpi.com This is a common strategy for creating molecular probes or for labeling biomolecules. For instance, a molecule containing the 1,3-dimethylpiperazin-2-one core could be attached to a fluorophore, a biotin (B1667282) tag, or a larger bioactive molecule. This involves reacting the piperazine nitrogen with a molecule containing a suitable electrophilic group, such as an activated ester, isothiocyanate, or sulfonyl chloride. The resulting conjugate combines the properties of the piperazinone core with the functionality of the attached label. Boron-containing compounds like BODIPYs have been conjugated to structures for G protein-coupled receptor (GPCR) research, highlighting a general strategy where heterocyclic amines are used as points of attachment. mdpi.com

Application in Mass Spectrometry Derivatization for Enhanced Detection

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a powerful technique to improve the detection of molecules that have poor ionization efficiency or chromatographic retention. nih.gov Piperazine-containing reagents are frequently used for this purpose. nih.govnih.gov They can be attached to analytes, such as fatty acids or peptides, to introduce a permanently charged or easily ionizable group, thereby significantly enhancing the signal in the mass spectrometer. sigmaaldrich.comnih.gov

For example, piperazine-based reagents can be coupled to the carboxylic acid groups of fatty acids. nih.gov This derivatization introduces the piperazine moiety, which can be readily protonated, leading to a strong signal in positive-ion electrospray ionization mass spectrometry. Although 1,3-dimethylpiperazin-2-one itself is not typically used as a derivatizing agent, its structural motifs are present in reagents designed for this purpose, such as 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP). nih.gov This demonstrates the utility of the piperazine core in enhancing analytical detection.

Table 2: Examples of Piperazine-Based Derivatization Agents for LC-MS

| Derivatization Agent | Target Analyte Functional Group | Purpose | Reference |

|---|---|---|---|

| 5-(Dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP) | Carboxylic Acids (e.g., Fatty Acids) | Enhance chromatographic retention and MS response. | nih.gov |

| 1-(2-Pyridyl)piperazine (2-PP) | Carboxylic Acids (e.g., Peptides) | Improve ionization efficiency in MALDI-MS. | sigmaaldrich.com |

| N,N-dimethylpiperazine iodide | Carboxylic Acids (e.g., Fatty Acids, Phospholipids) | Introduce a charged tag for enhanced detection. | nih.gov |

Formation of Mannich Bases and Other Amine-Containing Derivatives

The Mannich reaction is a three-component condensation reaction involving formaldehyde (B43269), a primary or secondary amine, and a compound with an acidic proton (an active methylene (B1212753) compound). nih.govidosi.org The piperazine ring is an excellent secondary amine source for this reaction. nih.govnih.gov In the context of 1,3-dimethylpiperazin-2-one, the N4-H piperazin-2-one precursor (1-methylpiperazin-2-one) could serve as the amine component. The reaction would proceed via the formation of an Eschenmoser-like salt (iminium ion) from the secondary amine and formaldehyde, which is then attacked by the enol form of a ketone or other C-H acidic compound. mdma.chresearchgate.net

This reaction is a powerful tool for C-C bond formation and for synthesizing complex amine-containing molecules, which are prevalent in medicinal chemistry. nih.gov The synthesis of various Mannich bases using different piperazine derivatives has been extensively reported, underscoring the broad applicability of this reaction for functionalizing piperazine-containing scaffolds. nih.govrsc.org

Development of Novel Linkers Based on the Piperazine Motif

The piperazine scaffold is a valuable component in the design of chemical linkers, particularly in the field of drug development and bioconjugation. Its diamine structure offers versatile points for chemical modification, and its physicochemical properties can enhance the aqueous solubility of molecules. acs.orgnih.gov For instance, novel maleimide (B117702) linkers incorporating a piperazine motif have been synthesized to improve the solubility of platinum(IV) complexes, which are potent anticancer agents. acs.orgnih.gov These linkers often feature a protected maleimide group for conjugation and a functionalized piperazine ring to attach to a payload or solubility-enhancing moiety. acs.org

Despite the general utility of the piperazine motif, a specific investigation into the use of This compound as a foundational structure for novel linkers has not been reported. The synthesis of such linkers would theoretically involve the functionalization of the piperazine ring, a process for which general methodologies exist. acs.org However, the specific reaction conditions and the performance of linkers derived from This compound remain an unexplored area of research.

Table 1: Examples of Piperazine-Based Linker Components (General)

| Linker Component | Purpose in Linker Design | Reference |

| Piperazine | Enhances aqueous solubility and provides attachment points. | acs.orgnih.gov |

| Maleimide | Reactive group for conjugation to thiol-containing molecules. | acs.orgnih.gov |

| Polyethylene glycol (PEG) | Increases hydrophilicity and circulation time. | acs.org |

This table represents general components used in piperazine-based linkers; no specific data is available for linkers derived from this compound.

Stereochemical Aspects and Chiral Applications of 1,3 Dimethylpiperazin 2 One Hydrochloride

Importance of Stereoisomerism in Chemical Research

Stereoisomerism, the arrangement of atoms in molecules in three-dimensional space, is a fundamental concept in chemical research with profound implications across various scientific disciplines. Molecules that are stereoisomers of each other have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This seemingly subtle difference can lead to vastly different chemical and physical properties.

In the pharmaceutical industry, the importance of stereoisomerism is particularly pronounced. Many drugs are chiral molecules, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. A classic example is the drug thalidomide, where one enantiomer is an effective sedative while the other is teratogenic. This has led to a paradigm shift in drug development, with a strong emphasis on the synthesis of single-enantiomer drugs to improve efficacy and safety.

Beyond pharmaceuticals, stereoisomerism is crucial in agrochemicals, flavor and fragrance industries, and materials science. For instance, the stereochemistry of a pheromone can determine its effectiveness in attracting or repelling insects. Similarly, the taste and smell of many natural compounds are dependent on their specific stereoisomeric form. In materials science, the stereochemistry of polymers can influence their physical properties, such as crystallinity, melting point, and mechanical strength.

1,3-Dimethylpiperazin-2-one (B3090803) Hydrochloride as a Chiral Building Block

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. researchgate.net The piperazin-2-one (B30754) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds, including anticancer and antihelminthic agents. dicp.ac.cn The introduction of chirality into this scaffold enhances its utility as a versatile building block for the synthesis of novel therapeutic agents.

1,3-Dimethylpiperazin-2-one possesses a chiral center at the C3 position of the piperazinone ring. The presence of the methyl group at this position makes it a chiral molecule. As a chiral building block, the enantiomerically pure forms of 1,3-dimethylpiperazin-2-one can be utilized in the synthesis of complex target molecules where the stereochemistry at that position is crucial for biological activity. The hydrochloride salt form of the compound enhances its stability and solubility, making it easier to handle and use in various reaction conditions.

The synthesis of chiral piperazin-2-ones can be achieved through various methods, including the use of chiral pool starting materials, such as amino acids, or through asymmetric catalytic methods. dicp.ac.cn For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective method for producing chiral disubstituted piperazin-2-ones with high enantioselectivity. dicp.ac.cn

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium Complex | Pyrazin-2-ol | Chiral Piperazin-2-one | Up to 90% |

| Organocatalytic One-Pot Synthesis | Quinine-derived Urea (B33335) | Aromatic Aldehyde | (R)-Piperazin-2-one | Up to 96% |

Employment of 1,3-Dimethylpiperazin-2-one Hydrochloride Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is a powerful tool in asymmetric synthesis for the preparation of enantiomerically pure compounds.

Derivatives of this compound have the potential to be employed as chiral auxiliaries. For instance, the nitrogen atom at the N1 position can be acylated with a prochiral carboxylic acid derivative. The chiral environment provided by the 1,3-dimethylpiperazin-2-one moiety can then control the stereochemical outcome of reactions at the α-carbon of the acyl group, such as enolate alkylation or aldol (B89426) reactions. The steric hindrance and electronic properties of the piperazinone ring would influence the facial selectivity of the incoming electrophile.

The effectiveness of a chiral auxiliary is determined by several factors, including its ability to induce high diastereoselectivity, the ease of its attachment and removal, and the ability to recover it in high yield. The rigid cyclic structure of the piperazin-2-one core can provide a well-defined chiral environment, which is advantageous for achieving high levels of stereocontrol.

Role in Stereoselective Organocatalysis and Catalyst Design

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral organocatalysts are particularly valuable for their ability to promote enantioselective transformations. Chiral amines and their derivatives are a prominent class of organocatalysts.

While 1,3-dimethylpiperazin-2-one itself is a secondary amine within a lactam structure, its derivatives could be designed to act as organocatalysts. For example, modification of the N4-position could introduce functional groups capable of activating substrates through the formation of iminium or enamine intermediates. The inherent chirality of the 1,3-dimethylpiperazin-2-one backbone could then direct the stereochemical outcome of the reaction.

Furthermore, chiral piperazine (B1678402) derivatives have been used as ligands in metal-catalyzed asymmetric reactions. The nitrogen atoms of the piperazine ring can coordinate to a metal center, creating a chiral catalytic complex. The stereochemical environment around the metal is influenced by the chiral ligand, enabling enantioselective catalysis. Derivatives of 1,3-dimethylpiperazin-2-one could potentially be developed into effective chiral ligands for a variety of metal-catalyzed transformations.

| Application | Role of 1,3-Dimethylpiperazin-2-one Moiety | Key Structural Feature | Potential Reaction Type |

|---|---|---|---|

| Chiral Building Block | Provides a stereochemically defined core | Chiral center at C3 | Synthesis of complex chiral molecules |

| Chiral Auxiliary | Controls stereochemistry of a reaction on an attached substrate | Rigid chiral scaffold | Asymmetric alkylation, aldol reactions |

| Organocatalyst/Ligand | Creates a chiral environment for catalysis | Chiral backbone with modifiable nitrogen atoms | Enantioselective conjugate additions, cycloadditions |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Elucidation of 1,3-Dimethylpiperazin-2-one (B3090803) Hydrochloride and Its Derivatives

Spectroscopic techniques are indispensable for confirming the chemical structure of 1,3-Dimethylpiperazin-2-one hydrochloride and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments within the molecule. The methyl groups at the N1 and C3 positions would each produce a singlet, though their chemical shifts would differ due to their distinct electronic environments. The protons on the piperazine (B1678402) ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The presence of the hydrochloride would likely influence the chemical shift of the proton on the second nitrogen (N4).

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. Key expected signals include those for the carbonyl carbon (C2), the two methyl carbons, and the carbons of the piperazine ring. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | 2.8 - 3.2 | 35 - 45 |

| C3-CH₃ | 1.2 - 1.6 | 15 - 25 |

| C3-H | 3.0 - 3.5 | 50 - 60 |

| C5-H₂ | 3.2 - 3.8 | 40 - 50 |

| C6-H₂ | 2.9 - 3.4 | 40 - 50 |

| N4-H | 8.0 - 10.0 (broad) | - |

| C=O | - | 165 - 175 |

Note: These are estimated values based on general principles of NMR spectroscopy and data from similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Ammonium salt) | Stretching | 2400 - 3200 (broad) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1650 - 1700 |

| N-H | Bending | 1500 - 1600 |

| C-N | Stretching | 1100 - 1300 |

Mass Spectrometry (MS) Techniques (ESI-MS, LC-MS, MALDI-MSI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the compound in complex mixtures, allowing for its identification and quantification. The use of tandem mass spectrometry (MS/MS) in LC-MS can provide further structural information through the analysis of fragment ions. The fragmentation of N,N'-substituted ureas often involves the cleavage of the C-N bond. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a technique used to visualize the spatial distribution of molecules within a sample. While not typically used for the routine analysis of a pure compound, it could be employed in research to map the distribution of this compound or its metabolites in tissue sections.

The fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule. For 1,3-Dimethylpiperazin-2-one, common fragmentation pathways would likely involve the loss of the methyl groups, cleavage of the piperazine ring, and loss of carbon monoxide from the carbonyl group.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC would be a common approach.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The detection is often performed using a UV detector. Since the piperazin-2-one (B30754) chromophore may not have a strong UV absorbance at higher wavelengths, detection might be optimal at lower wavelengths, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) could be employed. rdd.edu.iq For piperazine and its derivatives, derivatization with a UV-active agent can also be used to enhance detection sensitivity. acs.org

Table 3: Exemplary HPLC Method Parameters for Piperazine Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: These are example parameters and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, direct GC analysis may be challenging. Derivatization to a more volatile species might be necessary. However, if the free base form is sufficiently volatile and thermally stable, it could potentially be analyzed by GC.

A GC method would typically employ a capillary column with a polar stationary phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be suitable for detection. GC coupled with mass spectrometry (GC-MS) would provide definitive identification of the compound and any impurities. For the analysis of related piperazine compounds, GC methods have been developed using columns such as a DB-17. mdpi.com

Table 4: Potential GC Method Parameters for Volatile Piperazine Derivatives

| Parameter | Condition |

| Column | DB-17 (or similar mid-polarity phase), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Detector | FID or MS |

| Detector Temperature | 280 °C |

Note: These parameters are illustrative and would require significant optimization and likely derivatization for the analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, detailed X-ray crystallographic data for this compound has not been publicly reported. While the compound is available commercially for research purposes, its specific single-crystal X-ray analysis, which would provide definitive information on its three-dimensional solid-state structure, bond lengths, bond angles, and crystal packing, does not appear in published scientific databases. sigmaaldrich.comsigmaaldrich.com

X-ray crystallography is a powerful analytical technique that determines the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, researchers can construct a three-dimensional model of the electron density of the molecule and, from that, infer the atomic positions, bond lengths, and angles with high precision.

For a molecule like this compound, a crystallographic study would reveal key structural features, including:

The conformation of the piperazin-2-one ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry of the two methyl groups.

The specific site of protonation and the location of the chloride counter-ion.

Intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While crystallographic data exists for related piperazine derivatives and more complex molecules containing a piperazine moiety, this information cannot be directly extrapolated to describe the specific solid-state structure of this compound. nih.govmdpi.comnih.gov The substitution pattern and the presence of the carbonyl group and hydrochloride salt are expected to significantly influence its crystal packing and conformation.

Without experimental crystallographic data, a definitive analysis of the solid-state structure of this compound remains speculative. Further research, specifically the growth of suitable single crystals and subsequent X-ray diffraction analysis, would be required to elucidate its precise molecular and crystal structure.

Mechanistic and Theoretical Investigations of 1,3 Dimethylpiperazin 2 One Hydrochloride

Elucidation of Reaction Mechanisms Involving 1,3-Dimethylpiperazin-2-one (B3090803) Hydrochloride

The reaction mechanisms involving 1,3-dimethylpiperazin-2-one hydrochloride are primarily dictated by the presence of the secondary amine, the tertiary amine, and the amide functional groups within its six-membered ring structure. The hydrochloride form implies that one of the nitrogen atoms is protonated, which influences its nucleophilicity.

Reactions typically involve the unprotonated nitrogen atom (N4) acting as a nucleophile. Common reactions include:

N-Alkylation and N-Arylation: The secondary amine at the N4 position can undergo nucleophilic substitution reactions with alkyl or aryl halides. The reaction mechanism proceeds via an SN2 or SNAr pathway, respectively. The rate of these reactions is influenced by the nature of the electrophile and the reaction conditions.

N-Acylation: The N4 nitrogen can react with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. This reaction is a nucleophilic acyl substitution.

Condensation Reactions: The secondary amine can participate in condensation reactions with aldehydes and ketones to form iminium ions, which can then undergo further reactions.

The amide group within the piperazinone ring is generally less reactive. However, under harsh conditions such as strong acid or base hydrolysis, the amide bond can be cleaved. The presence of the two methyl groups at the N1 and C3 positions can introduce steric hindrance, potentially affecting the rate and regioselectivity of these reactions compared to unsubstituted piperazin-2-one (B30754).

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the structure, reactivity, and properties of this compound at the molecular level.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. These properties help in identifying the most nucleophilic and electrophilic sites within the molecule. For instance, the N4 nitrogen is expected to have a higher negative partial charge, making it the primary site for electrophilic attack.

Reaction Pathway Analysis: Modeling the transition states and intermediates of reactions involving this compound. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism.

Table 1: Hypothetical DFT Calculation Results for 1,3-Dimethylpiperazin-2-one

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Mulliken Charge on N1 | -0.45 e |

| Mulliken Charge on N4 | -0.62 e |

Note: These are representative values and the actual values would depend on the level of theory and basis set used in the calculation.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to:

Explore Conformational Space: The piperazinone ring can exist in various conformations, such as chair, boat, and twist-boat. MD simulations can help identify the most stable conformations and the energy barriers between them.

Solvation Effects: Investigate the interaction of the molecule with solvent molecules, which can significantly influence its reactivity and conformation.

Binding Interactions: If this molecule is a ligand for a biological target, MD simulations can be used to study its binding mode and affinity. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, a QSRR model could be developed to predict their reactivity in a particular reaction.

The process involves:

Dataset: Synthesizing a series of derivatives with systematic variations in their structure.

Descriptor Calculation: Calculating various molecular descriptors for each derivative. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological descriptors.

Model Development: Using statistical methods like multiple linear regression or partial least squares to build a model that correlates the descriptors with the experimentally measured reactivity (e.g., reaction rate constant).

Table 2: Example of a QSRR Study for N-Alkylation of 1,3-Dimethylpiperazin-2-one Derivatives

| Derivative (Substituent at N4) | Log(k) | HOMO Energy (eV) | Steric Parameter (Es) |

|---|---|---|---|

| -H | -2.5 | -6.5 | 0.00 |

| -CH3 | -2.8 | -6.3 | -1.24 |

| -CH2CH3 | -3.1 | -6.2 | -1.31 |

| -Phenyl | -4.0 | -5.9 | -2.55 |

Note: The data presented is hypothetical to illustrate the concept of a QSRR table.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of derivatives of this compound is influenced by the nature and position of substituents on the piperazinone ring.

Substituents at the N4 Position: The reactivity of the N4 nitrogen is highly dependent on the electronic and steric nature of the substituent.

Electron-donating groups increase the nucleophilicity of the N4 nitrogen, thereby increasing the rate of reactions with electrophiles.

Electron-withdrawing groups decrease the nucleophilicity of the N4 nitrogen, slowing down such reactions.

Bulky substituents can sterically hinder the approach of reactants to the N4 nitrogen, reducing the reaction rate.

Substituents on the Carbon Backbone: Substituents on the carbon atoms of the ring can influence the conformation of the ring and, indirectly, the reactivity of the nitrogen atoms. For example, bulky substituents may favor a particular ring conformation that makes one of the nitrogen atoms more or less accessible.

Structure-activity relationship studies on various piperazine (B1678402) derivatives have shown that modifications to the piperazine scaffold can significantly impact their biological activity. nih.govresearchgate.net Although not directly about reactivity, these studies highlight the sensitivity of the piperazine core to structural changes, a principle that also applies to its chemical reactivity.

Role of 1,3 Dimethylpiperazin 2 One Hydrochloride As a Synthetic Building Block and Research Intermediate

Precursor in the Synthesis of Complex Organic Molecules

1,3-Dimethylpiperazin-2-one (B3090803) hydrochloride is a heterocyclic compound available commercially as a chemical building block. sigmaaldrich.comsigmaaldrich.com Its structural framework, featuring a piperazin-2-one (B30754) core with methyl substitutions at the 1 and 3 positions, makes it a potential precursor for the synthesis of more complex organic molecules. The presence of a secondary amine within the piperazine (B1678402) ring and a carbonyl group offers reactive sites for further functionalization.

While specific examples of complex natural products or pharmaceuticals synthesized directly from 1,3-dimethylpiperazin-2-one hydrochloride are not extensively documented in publicly available literature, its classification as a building block implies its utility in discovery chemistry. sigmaaldrich.com General synthetic routes for piperazin-2-one derivatives often involve cascade reactions, such as double nucleophilic substitutions, which could theoretically be applied to this compound to generate diverse molecular scaffolds. nih.gov

A planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines has been reported, highlighting its potential as a starting material for creating novel heterocyclic systems. researchgate.net This suggests its role as an intermediate in the construction of larger, more elaborate molecules for research and development purposes.

Intermediate in the Development of Agents for Molecular Target Interaction Research

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, and its derivatives are integral to the development of various therapeutic agents.

Scaffold for Kinase Inhibitors and Receptor Antagonists

The piperazine ring system is a common scaffold found in a multitude of kinase inhibitors and receptor antagonists. While direct evidence of this compound being incorporated into such agents is limited, the broader class of piperazine derivatives has been extensively utilized. For instance, various substituted piperazines are key components of compounds designed to inhibit protein kinases, which are crucial targets in cancer therapy. mdpi.com

Research has shown that arylpiperazine derivatives are being investigated for their potential in treating various cancers by targeting specific receptors. mdpi.com Furthermore, different piperazine-containing compounds have been explored as dopamine (B1211576) D2/D3 receptor antagonists and histamine (B1213489) H3 receptor antagonists. google.comnih.gov The planned synthesis of thiadiazine derivatives from 1,3-dimethylpiperazine (B1355154) suggests a potential application in developing new kinase inhibitors, as thiadiazine cores are also being explored for this purpose. researchgate.net

Modulators of Chemical Properties in Drug Design

The piperazine ring is often incorporated into drug candidates to modulate their physicochemical properties. It is recognized as a basic and hydrophilic group that can be used to optimize the pharmacokinetic profile of a molecule, including its solubility, absorption, and distribution. mdpi.com The presence of the 1,3-dimethylpiperazin-2-one structure could therefore be used to fine-tune these properties in the design of new drugs. The hydrochloride salt form of the compound further enhances its solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications.

Applications in Polymer Science and Industrial Chemical Production

There is limited information available in the public domain regarding the specific applications of this compound in polymer science and large-scale industrial chemical production. However, a US patent describes the use of substituted piperazines, such as methyl and dimethyl-substituted piperazines, in the preparation of polysilylureas. google.com This suggests a potential, though not explicitly documented, role for 1,3-dimethylpiperazin-2-one in the synthesis of certain types of polymers. The production of this compound is likely geared towards its use in research and development rather than bulk industrial processes.

Development of Novel Functional Materials and Chemical Reagents

As a commercially available chemical building block, this compound serves as a reagent for the development of new chemical entities. sigmaaldrich.comsigmaaldrich.com Its bifunctional nature, with both amine and lactam moieties, allows for a range of chemical transformations, making it a versatile starting material for creating novel compounds with potentially unique functional properties. While specific examples of functional materials derived from this compound are not detailed in the available literature, its role as a research chemical is to enable the exploration of new molecular structures and their potential applications. sigmaaldrich.com

Future Directions in 1,3 Dimethylpiperazin 2 One Hydrochloride Research

Emerging Synthetic Methodologies and Process Intensification

Traditional batch synthesis methods, while foundational, often present challenges in scalability, safety, and efficiency. mdpi.com The future synthesis of 1,3-Dimethylpiperazin-2-one (B3090803) hydrochloride and its derivatives is set to benefit significantly from the adoption of process intensification techniques, which aim to make chemical manufacturing safer, more sustainable, and more efficient. pharmasalmanac.compharmafeatures.compharmaceutical-technology.comcetjournal.it

Flow Chemistry: Continuous flow processing is a leading strategy in process intensification. mdpi.comspringerprofessional.deapple.comsci-hub.se Performing reactions in a continuously flowing stream offers superior control over parameters like temperature, pressure, and reaction time. mdpi.compharmasalmanac.com This enhanced control minimizes side reactions, often leading to higher yields and purities. pharmasalmanac.com For the synthesis of heterocyclic compounds like piperazinones, flow chemistry can safely handle highly exothermic or rapid reactions that are risky in large-scale batch reactors. pharmasalmanac.comspringerprofessional.deuc.pt The modular nature of flow systems also allows for multi-step syntheses to be "telescoped," where intermediates are generated and consumed in a continuous sequence without isolation, streamlining the production process. uc.pt

Microwave-Assisted Synthesis: Another powerful tool for process intensification is microwave-assisted organic synthesis (MAOS). nih.govthieme-connect.comnih.govresearchgate.netbiotage.com Microwave heating can dramatically reduce reaction times, often from hours to minutes, by efficiently and uniformly heating the reaction mixture. nih.govbiotage.com This has been successfully applied to the synthesis of various piperazine (B1678402) and piperazinone derivatives, suggesting its applicability to the synthesis of 1,3-Dimethylpiperazin-2-one hydrochloride. nih.govthieme-connect.comnih.gov For instance, microwave-assisted cyclization of dipeptide esters has been shown to be a rapid and environmentally friendly method for producing diketopiperazines. nih.gov

| Technique | Key Advantages | Potential Impact on 1,3-Dimethylpiperazin-2-one Synthesis | Reference |

|---|---|---|---|

| Batch Synthesis | Well-established, versatile for small-scale research. | Current standard method, but with limitations in scale-up and safety for certain reaction types. | mdpi.compharmafeatures.com |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, easy scalability, potential for automation and multi-step synthesis. | Safer handling of reactive intermediates, higher yield and purity, reduced waste, and faster production cycles. | pharmasalmanac.comspringerprofessional.deuc.pt |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, cleaner reactions. | Rapid optimization of reaction conditions and faster library synthesis of derivatives. | nih.govnih.govbiotage.com |

Expanding the Scope of Chemical Transformations and Derivatizations

The utility of this compound as a scaffold depends on the ability to selectively functionalize its structure. Future research will undoubtedly focus on developing a broader range of chemical transformations to create diverse libraries of derivatives. The piperazin-2-one (B30754) structure offers multiple sites for modification, including the nitrogen atoms and the carbon backbone.

Research into related piperazin-2-one systems has shown that transformations such as N-acylation, N-alkylation, and various cyclization reactions are feasible. rsc.orgthieme-connect.com For example, cascade reactions involving chloro allenylamides and primary amines have been used to construct piperazinone rings, a method that introduces two points of diversity and is suitable for combinatorial synthesis. thieme-connect.com Exploring similar cascade or multi-component reactions starting from or incorporating the 1,3-Dimethylpiperazin-2-one core could rapidly generate structural complexity. frontiersin.orgnih.gov Furthermore, the development of selective C-H activation techniques for the piperazinone ring would be a significant breakthrough, allowing for direct functionalization without the need for pre-functionalized starting materials. acs.org

Advancements in Stereocontrol and Asymmetric Synthesis Utilizing this compound Derivatives

The introduction of chirality is crucial for developing compounds with specific biological activities. While this compound itself is achiral, its derivatives can possess multiple stereocenters. Future research will prioritize the development of stereoselective synthetic methods to control the three-dimensional arrangement of these derivatives. mdpi.com

Significant progress has been made in the asymmetric synthesis of other chiral piperazin-2-ones. rsc.orgrsc.orgacs.org Catalytic asymmetric hydrogenation is one powerful approach. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has provided access to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. rsc.orgrsc.org Another strategy involves the organocatalytic asymmetric epoxidation of α,β-unsaturated compounds, followed by a domino ring-opening cyclization to yield chiral 3-substituted piperazin-2-ones. acs.org These established methodologies could be adapted to synthesize chiral derivatives of 1,3-Dimethylpiperazin-2-one, potentially by starting with a prochiral precursor or by performing a kinetic resolution. The development of novel chiral ligands and organocatalysts will be key to achieving high levels of stereocontrol in these transformations. acs.orgnih.gov

| Method | Catalyst/Reagent Type | Key Stereochemical Outcome | Potential Application | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium Complex with Chiral Ligand | Creates chiral centers from unsaturated precursors with high enantioselectivity. | Synthesis of enantiopure piperazinone derivatives from pyrazin-2-ol precursors. | rsc.orgrsc.org |

| Asymmetric Allylic Alkylation | Palladium Complex with Chiral Ligand | Forms chiral piperazin-2-ones with high enantioselectivity. | Enantioselective synthesis of α-substituted chiral piperazin-2-ones. | rsc.org |

| One-Pot Asymmetric Epoxidation/DROC | Quinine-Derived Urea (B33335) Organocatalyst | Telescoped synthesis of C3-substituted piperazin-2-ones with good to high enantioselectivity. | Efficient, one-pot synthesis of chiral derivatives from simple aldehydes. | acs.org |

Novel Applications in Materials Science and Catalyst Design

Beyond its potential in medicinal chemistry, the piperazinone scaffold could find applications in materials science and catalysis. The rigid, nitrogen-containing structure of piperazine derivatives makes them excellent candidates for ligands in coordination chemistry and as building blocks for functional materials. rsc.orgnih.govbiointerfaceresearch.com

Catalyst Design: The two nitrogen atoms of the piperazine ring can coordinate to metal centers, making derivatives of 1,3-Dimethylpiperazin-2-one potential ligands for transition metal catalysts. rsc.orgnih.govacs.org By introducing additional coordinating groups, multidentate ligands could be designed for applications in asymmetric catalysis. acs.org Furthermore, the cyclic urea moiety within the piperazin-2-one structure is itself a known hydrogen-bond donor and has been explored in organocatalysis. nih.govacs.orgacs.orgnih.govrsc.org Immobilizing 1,3-Dimethylpiperazin-2-one derivatives onto solid supports, such as silica, could lead to novel heterogeneous organocatalysts. nih.govacs.org Such catalysts would offer the benefits of easy separation and recyclability, contributing to greener chemical processes.

Materials Science: Piperazine-containing macrocycles have been investigated for their ability to form stable complexes with various metal ions. nih.gov These complexes have potential uses as MRI contrast agents or in the construction of metal-organic frameworks (MOFs). rsc.org Derivatives of 1,3-Dimethylpiperazin-2-one could be incorporated into larger macrocyclic structures or used as building blocks for polymers, potentially imbuing these materials with specific thermal, optical, or binding properties.

Integration with Advanced Analytical Techniques for Enhanced Chemical Discovery

The pace of chemical discovery is increasingly driven by the integration of advanced analytical and computational tools. Future research on this compound will greatly benefit from these technologies.

Advanced Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (MS), such as Quadrupole Time-of-Flight (Q-TOF), is indispensable for the rapid analysis of reaction mixtures and the characterization of novel derivatives. nih.govyoutube.com These techniques allow for the identification of products and impurities with high sensitivity and accuracy, accelerating the optimization of reaction conditions. nih.gov Integrated systems, such as LC-MS/MS, are crucial for screening compound libraries for potential activity and for studying their metabolic fate in biological systems. sepscience.comacs.org

Computational Chemistry: Computational methods, including Density Functional Theory (DFT), are becoming essential for predicting reaction outcomes and understanding mechanisms. nih.govchemrxiv.org Calculations can be used to predict the regioselectivity of reactions, rationalize stereochemical outcomes, and calculate the Gibbs energy barriers of potential reaction pathways. nih.govnih.govchemrxiv.org This in-silico analysis can guide experimental design, reducing the number of experiments needed and saving time and resources. chemrxiv.org For this compound research, computational studies could help predict its reactivity, design optimal catalysts for its derivatization, and model its interactions with biological targets or material surfaces. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Dimethylpiperazin-2-one hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation or condensation reactions of piperazine precursors. For example, methyl groups are introduced via nucleophilic substitution using methyl halides under controlled pH (8–10) and temperature (40–60°C) to minimize side reactions . Purification often employs recrystallization from ethanol/water mixtures or column chromatography. Critical parameters include reaction time (12–24 hours), stoichiometric ratios (1:1.2 for piperazine:methylating agent), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns methyl group positions (δ 2.3–2.7 ppm for N-methyl protons) and confirms the piperazin-2-one ring .

- HPLC-UV/ELSD : Uses C18 columns with mobile phases like 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) for purity analysis (>98%) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 165.1) and detects impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis, PPE (gloves, lab coats), and avoid inhalation/contact. Store in sealed containers at 2–8°C. Toxicity data are limited, but analogous piperazine derivatives show acute oral toxicity (LD50 > 500 mg/kg in rodents), necessitating caution .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in derivatives of this compound?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., palladium-catalyzed alkylation) improves enantioselectivity. Reaction monitoring with chiral HPLC (Chiralpak AD-H column) ensures >99% enantiomeric excess .

Q. What computational and experimental approaches reconcile contradictions in predicted vs. observed receptor binding affinities?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare docking scores (AutoDock Vina) with experimental IC50 values from radioligand assays. Adjust force fields for solvation effects and protonation states .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to validate computational models .

Q. How does structural modification at the 3-methyl position affect the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays (pH 7.4 buffer, 37°C) show that replacing the 3-methyl group with bulkier substituents (e.g., ethyl) reduces hydrolysis rates by 40%. LC-MS tracks degradation products (e.g., piperazine ring-opening) .

Key Research Gaps and Recommendations

- Synthesis : Develop greener methods (e.g., microwave-assisted synthesis) to reduce reaction times .

- Biological Profiling : Expand in vivo studies to assess pharmacokinetics (e.g., brain penetration for CNS targets) .

- Analytical Validation : Establish standardized protocols for impurity profiling using LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products